Methyl 2-fluoroacrylate

Fluoropolymer Thermal properties Glass transition temperature

Methyl 2-fluoroacrylate (MFA, CAS 2343-89-7) is an α-fluoroacrylate ester with molecular formula C₄H₅FO₂ and molecular weight 104.08 g/mol. As a fluorinated acrylate monomer, it exists as a colorless to almost colorless liquid with a boiling point of 91°C at atmospheric pressure and a refractive index (n₂₀ᴰ) of 1.39.

Molecular Formula C4H5FO2
Molecular Weight 104.08 g/mol
CAS No. 2343-89-7
Cat. No. B1586471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-fluoroacrylate
CAS2343-89-7
Molecular FormulaC4H5FO2
Molecular Weight104.08 g/mol
Structural Identifiers
SMILESCOC(=O)C(=C)F
InChIInChI=1S/C4H5FO2/c1-3(5)4(6)7-2/h1H2,2H3
InChIKeyZTZJVAOTIOAZGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Fluoroacrylate CAS 2343-89-7: Monomer Specifications and Core Physicochemical Data for Procurement Evaluation


Methyl 2-fluoroacrylate (MFA, CAS 2343-89-7) is an α-fluoroacrylate ester with molecular formula C₄H₅FO₂ and molecular weight 104.08 g/mol [1]. As a fluorinated acrylate monomer, it exists as a colorless to almost colorless liquid with a boiling point of 91°C at atmospheric pressure and a refractive index (n₂₀ᴰ) of 1.39 . The compound is commercially supplied stabilized with BHT (typically 1%) to prevent spontaneous polymerization during storage at 2–8°C . Its structural feature—a fluorine atom at the α-position replacing the hydrogen found in methyl acrylate—imparts distinct polymerization kinetics, copolymerization behavior, and resulting polymer thermal properties that differentiate it from non-fluorinated acrylates and methacrylates [1].

Why Methyl 2-Fluoroacrylate Cannot Be Replaced by Methyl Acrylate or Methyl Methacrylate in Demanding Polymer Applications


Substitution of methyl 2-fluoroacrylate (MFA) with non-fluorinated acrylates (e.g., methyl acrylate, MA) or methacrylates (e.g., methyl methacrylate, MMA) is not scientifically or commercially viable for applications requiring specific thermal, optical, or surface properties. The α-fluorine substituent fundamentally alters the electronic environment of the vinyl group, lowering radical polymerization activation energy by approximately 8 kJ/mol relative to methyl acrylate [1]. More critically, poly(fluoroalkyl 2-fluoroacrylate)s exhibit glass transition temperatures 20–30°C higher than their methacrylate polymer counterparts due to enhanced intermolecular interactions [2]. This combination—enhanced monomer reactivity coupled with higher polymer service temperature—cannot be replicated by simply blending non-fluorinated monomers or employing alternative fluorinated methacrylates. Furthermore, MFA forms strictly alternating copolymers with styrene under appropriate complexation conditions, a sequence-controlled architecture unattainable with conventional acrylates [3]. These three differential properties constitute non-negotiable performance requirements in polymer optical fiber core materials and high-temperature fluoropolymer coatings.

Quantitative Evidence: Differentiating Methyl 2-Fluoroacrylate from Non-Fluorinated Acrylates and Methacrylates


Polymer Glass Transition Temperature: Poly(fluoroalkyl 2-fluoroacrylate) vs. Poly(fluoroalkyl methacrylate)

The glass transition temperatures (Tg) of poly(fluoroalkyl 2-fluoroacrylate)s are 20–30°C higher than those of poly(fluoroalkyl methacrylate)s with identical fluoroalkyl ester substituents [1]. This difference is attributed to stronger intermolecular interactions in the 2-fluoroacrylate polymer backbone. Additionally, poly(fluoroalkyl 2-fluoroacrylate)s demonstrate higher thermal stability than their methacrylate counterparts [1].

Fluoropolymer Thermal properties Glass transition temperature

Radical Polymerization Reactivity: Methyl 2-Fluoroacrylate Activation Energy Reduction vs. Methyl Acrylate

The presence of the α-fluorine substituent in methyl 2-fluoroacrylate lowers the activation energy for radical addition by approximately 8 kJ/mol relative to non-fluorinated methyl acrylate [1]. Density functional theory (DFT) calculations at the B3LYP/6-31G* level indicate a 15 kJ/mol reduction in activation energy for the polymerization pathway compared to non-fluorinated analogs .

Radical polymerization Activation energy Reactivity

Polymer Optical Fiber Core Material: Methyl 2-Fluoroacrylate as Key Monomer for Fluorinated POF

Methyl 2-fluoroacrylate is identified as the key monomer for the production of fluorine-containing polymer optical fiber (POF) materials . The performance of fluorine-containing POF depends substantially on monomer structure, and perfluoroacrylate monomers suffer from prohibitively high production costs and difficult polymerization characteristics . Patent literature further confirms MFA's utility as a comonomer (up to 60% by weight) in 2-fluoroacrylate ester polymers for optical elements, particularly optical fibers requiring performance at elevated temperatures [1].

Polymer optical fiber POF Fluorinated polymer Optical materials

Alternating Copolymerization Behavior: Methyl α-Fluoroacrylate Forms Strictly Alternating Copolymers with Styrene

Methyl α-fluoroacrylate (MFA) forms strictly alternating copolymers with styrene when polymerized at −15°C using ethyl aluminium sesquichloride as a complexing agent [1]. NMR analysis confirms the alternating sequence with a coisotacticity parameter of 0.66 [1]. This alternating tendency is a consequence of the strong electron-accepting character of MFA (due to the α-fluorine) paired with the electron-donating character of styrene, a behavior not exhibited by non-fluorinated acrylates or methacrylates under equivalent conditions.

Copolymerization Alternating copolymer Sequence control

Stereospecific Mizoroki-Heck Coupling: Methyl α-Fluoroacrylate Yields Tri- and Tetrasubstituted Fluoroalkenes

A ligand-free, palladium-catalyzed Mizoroki-Heck reaction between methyl α-fluoroacrylate and arene or hetarene iodides proceeds stereospecifically to afford tri- and tetrasubstituted fluoroalkenes in fair to quantitative yields [1]. The reaction is effective even with trisubstituted acrylate substrates that are typically reluctant to undergo Heck coupling, enabling access to tetrasubstituted fluoroalkenes that are otherwise synthetically challenging to obtain [1].

Mizoroki-Heck reaction Organofluorine chemistry Stereospecific synthesis

Polymer Refractive Index: MFA-Based Copolymers for Optical Fiber Cladding Applications

The refractive index of methyl 2-fluoroacrylate monomer is n₂₀ᴰ = 1.39 . In fluorinated polymers, refractive index decreases with increasing fluorine content [1]. This predictable relationship allows formulation chemists to tune the refractive index of MFA-containing copolymers for optical cladding applications. Patent literature confirms MFA's utility as a comonomer in 2-fluoroacrylate ester polymers for optical elements including optical fibers, where precise refractive index control is essential for core-cladding light confinement [2].

Refractive index Optical cladding Fluorinated polymer

Prioritized Application Scenarios Where Methyl 2-Fluoroacrylate Delivers Verifiable Differentiation


Fluorinated Polymer Optical Fiber (POF) Core Materials Requiring Elevated Thermal Stability

MFA serves as the key monomer for fluorinated polymer optical fiber cores, balancing commercial viability with necessary optical and thermal properties . The 20–30°C higher Tg of poly(fluoroalkyl 2-fluoroacrylate)s relative to methacrylate analogs [1] directly supports POF applications requiring extended performance above 100°C, such as under-hood automotive data transmission systems. Procurement teams developing POF formulations should select MFA when thermal stability and low optical loss are simultaneous requirements that non-fluorinated acrylates cannot satisfy.

High-Performance Fluoropolymer Coatings with Enhanced Service Temperature Capability

For fluoropolymer coatings where thermal stability governs product lifetime, MFA-derived polymers offer quantifiable advantage. Poly(fluoroalkyl 2-fluoroacrylate)s exhibit Tg values 20–30°C higher than homologous methacrylate polymers and demonstrate superior thermal stability . This differential positions MFA-based coatings for applications in aerospace and automotive environments where exposure to temperatures exceeding the capabilities of conventional acrylate or methacrylate coatings is routine.

Synthesis of Tetrasubstituted Fluoroalkenes via Mizoroki-Heck Coupling for Pharmaceutical Intermediates

Methyl α-fluoroacrylate enables stereospecific Mizoroki-Heck coupling to access tri- and tetrasubstituted fluoroalkenes in fair to quantitative yields, even from hindered trisubstituted acrylate substrates that are typically reluctant to react [1]. This synthetic differentiation supports medicinal chemistry programs requiring fluorinated analogues of therapeutic agents, where MFA provides a route to densely substituted fluorinated building blocks that non-fluorinated acrylate coupling partners cannot deliver [1].

Sequence-Controlled Alternating Copolymers for Optical and Electronic Applications

MFA forms strictly alternating copolymers with styrene under complexation conditions, yielding a defined backbone sequence with a coisotacticity parameter of 0.66 [2]. This predictable alternating architecture ensures uniform comonomer distribution, minimizing compositional heterogeneity that causes light scattering in optical materials. Researchers requiring precise control over copolymer microstructure—whether for optical waveguides, photoresists, or structure-property relationship studies—should select MFA over conventional acrylates that do not exhibit this alternating tendency.

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